molecular formula C18H30ClNO B1394658 2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride CAS No. 1220016-54-5

2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride

Cat. No. B1394658
M. Wt: 311.9 g/mol
InChI Key: QKQASUUYPQCPEG-UHFFFAOYSA-N
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Description


The compound “2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride” is a chemical substance with the molecular formula C18H30ClNO1. However, there is limited information available about this specific compound.



Synthesis Analysis



Molecular Structure Analysis



Chemical Reactions Analysis


The chemical reactions involving “2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride” are not explicitly mentioned in the available resources. However, the reactions of similar compounds often involve nucleophilic substitution or elimination reactions.



Physical And Chemical Properties Analysis


Scientific Research Applications

Synthesis and Polymerization

  • 2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride and related compounds have been used in the synthesis of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. These acrylates were then copolymerized with styrene, demonstrating the compound's utility in polymer chemistry (Reddy et al., 2021).

Application in Organic Synthesis

  • The compound has been utilized in the short enantioselective synthesis of sedridines, ethylnorlobelols, and coniine. This showcases its versatility as a chiral building block in organic synthesis (Passarella et al., 2005).

Alkaloid Synthesis

  • It has also been used in the synthesis of enantiomers of piperidine alkaloids like dumetorine and epidihydropinidine. This highlights its role in the production of biologically active alkaloids (Passarella et al., 2009).

Chemical Intermediate Production

  • The compound serves as a key intermediate in the synthesis of 4-chloropiperidine hydrochloride, an important chemical in various synthetic processes (Zhang Guan-you, 2010).

Photostabilization and Thermo-stabilization of Polymers

  • Derivatives of this compound have been used in the synthesis of combined phenol/hindered amine photo- and thermal-stabilizers, demonstrating its utility in enhancing the stability of polymers under various conditions (Mosnáček et al., 2003).

In Pharmaceutical Formulations

  • Although specific to Fexofenadine hydrochloride, related piperidine-class compounds have been used in pharmaceutical formulations, indicating a broader application of such chemicals in drug development (Raghu et al., 2018).

Material Science and Engineering

  • The compound's derivatives have been explored in novel copolymerization processes with styrene, contributing to advancements in material science and engineering (Kharas et al., 2016).

Safety And Hazards


Future Directions


The future directions for research on “2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride” could include further investigation into its synthesis, properties, and potential applications. However, without more specific information on this compound, it’s difficult to predict what these future directions might be.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please consult relevant scientific literature or experts in the field.


properties

IUPAC Name

2-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.ClH/c1-14-13-15(18(2,3)4)8-9-17(14)20-12-10-16-7-5-6-11-19-16;/h8-9,13,16,19H,5-7,10-12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQASUUYPQCPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride

CAS RN

1220016-54-5
Record name Piperidine, 2-[2-[4-(1,1-dimethylethyl)-2-methylphenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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